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Compound of Interest

Compound Name: 10-Undecynoyl-OSu

Cat. No.: B6359980

An In-depth Technical Resource for Drug Development Professionals, Researchers, and
Scientists

Chemical Identification and Properties

Correct ldentification of CAS Number 1006592-57-9:

Initial database inquiries may sometimes erroneously associate CAS number 1006592-57-9
with the drug Dabrafenib (GSK2118436). However, thorough verification confirms that this CAS
number correctly corresponds to 10-Undecynoyl-OSu, also known as 10-Undecynoic acid N-
hydroxysuccinimide ester or 2,5-dioxopyrrolidin-1-yl undec-10-ynoate. This molecule is a
bifunctional linker utilized in bioconjugation and click chemistry.

Chemical and Physical Properties:

A summary of the key chemical and physical properties of 10-Undecynoyl-OSu is presented in
Table 1. This data is essential for its application in experimental settings, including solubility
and storage considerations.
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Property Value Reference
Molecular Formula C15H21NO4 [1112]
Molecular Weight 279.33 g/mol [1]
Appearance White to off-white solid

Soluble in organic solvents

Solubilit
y such as DMSO and DMF

Store at -20°C, desiccated.
Storage . N
Moisture sensitive.

Synthesis

The synthesis of 10-Undecynoyl-OSu involves the activation of the carboxylic acid group of
10-undecynoic acid with N-hydroxysuccinimide (NHS). This is a common and well-established
method for creating amine-reactive esters. A general synthetic approach involves the reaction
of the carboxylic acid with NHS in the presence of a coupling agent, such as a carbodiimide
(e.g., N,N'-dicyclohexylcarbodiimide - DCC), in an appropriate organic solvent.

Alternatively, a more recent method for synthesizing NHS esters from carboxylic acids utilizes a
combination of triphenylphosphine (PPh3), iodine (12), and triethylamine (Et3N). This approach
avoids the use of carbodiimides and can be carried out at room temperature.

Mechanism of Action and Applications

10-Undecynoyl-OSu is a bifunctional crosslinker designed for bioconjugation. Its mechanism
of action is based on its two reactive functional groups:

e N-Hydroxysuccinimide (NHS) Ester: This group reacts specifically and efficiently with primary
and secondary amines, such as the side chain of lysine residues in proteins or amine-
modified oligonucleotides, to form stable amide bonds. This reaction is pH-dependent, with
an optimal pH range of 8.3-8.5.

o Terminal Alkyne: This group is a versatile handle for "click chemistry," most notably the
copper(l)-catalyzed azide-alkyne cycloaddition (CUAAC) or the strain-promoted azide-alkyne

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.solubilityofthings.com/alkynes-structure-properties-and-reactions
https://www.carlroth.com/medias/SDB-7840-IE-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wzMzM3NjF8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oNWMvaDI4Lzg5NjUwMTM0MDU3MjYucGRmfDQzYThkMTMyODNlMjcwYWM0YzZiMzFkYjVjMDhhZjY0N2U5NGVhMzgyYmEwYzJjOGE4YTVjYzA1NjQxNGVhZGI
https://www.solubilityofthings.com/alkynes-structure-properties-and-reactions
https://www.benchchem.com/product/b6359980?utm_src=pdf-body
https://www.benchchem.com/product/b6359980?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6359980?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

cycloaddition (SPAAC). These reactions allow for the highly specific and efficient covalent
linkage to molecules containing an azide group.

The primary application of 10-Undecynoyl-OSu is as a hydrophobic bioconjugation linker. It
enables the attachment of a terminal alkyne to a biomolecule of interest (e.g., a protein,
antibody, or oligonucleotide) via an amine linkage. The incorporated alkyne can then be used
for subsequent "clicking" with an azide-modified molecule, such as a fluorescent dye, a drug
molecule, or another biomolecule.

Experimental Protocols

The following are detailed methodologies for the use of 10-Undecynoyl-OSu in bioconjugation.

General Considerations

e Reagent Handling: 10-Undecynoyl-OSu is moisture-sensitive. It should be stored at -20°C
under desiccated conditions. Allow the vial to equilibrate to room temperature before opening
to prevent moisture condensation.

e Solvent Choice: Dissolve 10-Undecynoyl-OSu in an anhydrous organic solvent such as
dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Do not
prepare stock solutions for long-term storage as the NHS ester can hydrolyze.

» Buffer Selection: Avoid buffers containing primary amines (e.g., Tris or glycine) as they will
compete with the intended amine-containing biomolecule for reaction with the NHS ester.
Phosphate-buffered saline (PBS) at a pH of 7.2-8.5 is a suitable buffer.

Protocol for Labeling a Protein with 10-Undecynoyl-OSu

» Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS) at
a suitable concentration (e.g., 1-10 mg/mL).

o NHS Ester Solution Preparation: Immediately before use, dissolve 10-Undecynoyl-OSu in a
small volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10
mM).

e Labeling Reaction: Add a 10- to 20-fold molar excess of the 10-Undecynoyl-OSu solution to
the protein solution. The final concentration of the organic solvent should be kept low
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(typically <10%) to avoid protein denaturation.

 Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or
overnight at 4°C, with gentle mixing.

e Quenching (Optional): The reaction can be quenched by adding a small amount of an amine-
containing buffer (e.g., Tris-HCI to a final concentration of 50-100 mM) to consume any
unreacted NHS ester.

 Purification: Remove the excess, unreacted 10-Undecynoyl-OSu and the N-
hydroxysuccinimide byproduct from the alkyne-labeled protein using a desalting column,
dialysis, or size-exclusion chromatography.

Protocol for Copper(l)-Catalyzed Azide-Alkyne
Cycloaddition (CUAAC)

e Reactant Preparation:

o Prepare a stock solution of the alkyne-labeled biomolecule (from section 4.2) in a suitable
buffer.

o Prepare a stock solution of the azide-containing molecule to be conjugated in a compatible
solvent (e.g., DMSO or water).

o Prepare a stock solution of a copper(l) source, such as copper(ll) sulfate (CuSO4).
o Prepare a stock solution of a reducing agent, such as sodium ascorbate.

o Prepare a stock solution of a copper(l)-stabilizing ligand, such as Tris(3-
hydroxypropyltriazolylmethyl)amine (THPTA).

¢ Reaction Mixture Assembly:

o In a microcentrifuge tube, combine the alkyne-labeled biomolecule and the azide-
containing molecule (typically with the azide in slight molar excess).

o Add the copper(l)-stabilizing ligand.
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o Add the copper(ll) sulfate solution.

o Initiate the reaction by adding the sodium ascorbate solution.

 Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from
light.

 Purification: Purify the resulting bioconjugate using an appropriate method, such as size-
exclusion chromatography, affinity chromatography, or dialysis, to remove the catalyst and
excess reagents.

Safety Information

A comprehensive Safety Data Sheet (SDS) for 10-Undecynoyl-OSu is not readily available in
the public domain. Therefore, the following safety information is based on the known hazards of
its reactive functional groups (N-hydroxysuccinimide esters and terminal alkynes) and its
precursor, 10-undecynoic acid.

Hazard Identification:

e Based on the precursor 10-undecynoic acid, this compound may cause skin irritation (H315),
serious eye irritation (H319), and may cause respiratory irritation (H335).

» N-hydroxysuccinimide esters are known to be reactive and can cause irritation upon contact
with skin and eyes.

» Alkynes are generally flammable and can be toxic if inhaled.
Handling and Storage:

o Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and
eye/face protection when handling this compound.

e Ventilation: Use only in a well-ventilated area to avoid inhaling dust or fumes.

o Handling Precautions: Avoid contact with skin, eyes, and clothing. Wash thoroughly after
handling.
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o Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. This
compound is moisture-sensitive.

First Aid Measures:
« If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

 If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present
and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

« If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison

center or doctor if you feel unwell.
« |If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
Disposal:
Dispose of contents and container in accordance with local, regional, and national regulations.

Visualizations

The following diagrams illustrate the key experimental workflows involving 10-Undecynoyl-
OSu.
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Caption: Workflow for labeling a protein with 10-Undecynoyl-OSu.
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Caption: Workflow for CUAAC "click” reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Guide: 10-Undecynoyl-OSu (CAS Number:
1006592-57-9)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6359980#cas-number-1006592-57-9-chemical-
information-and-safety]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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